(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Physicochemical Properties Drug Discovery ADME Prediction

Researchers requiring a protected, chiral tryptophan building block often face lengthy protection/deprotection steps. This N-acetyl-6-methoxy-D-tryptophan (CAS 1029430-15-6) provides a direct, high-purity solution. • Defined (R)-stereochemistry & ≥97% chiral purity - eliminates need for chiral separation. • N-Acetyl protection enables direct incorporation into peptidomimetics, saving synthesis time. • Consistent quality across batches; ships ambient globally.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 1029430-15-6
Cat. No. B1469675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
CAS1029430-15-6
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O
InChIInChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1
InChIKeyMZMKEFNVSOYDFG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-6-methoxy-D-tryptophan: Product Overview


(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid (CAS 1029430-15-6) is a chiral, non-proteinogenic amino acid derivative. It is formally classified as an N-acetylated 6-methoxy-D-tryptophan. The compound possesses a molecular weight of 276.29 g/mol and a canonical SMILES of COC1=CC=C2C(C[C@@H](NC(C)=O)C(=O)O)=CNC2=C1 . This structure features an acetyl-protected alpha-amino group and a free carboxylic acid, distinguishing it from unprotected amino acids like 6-methoxy-D-tryptophan. It is primarily supplied as a research chemical building block with a standard purity of ≥97% .

R
Defined (R)-stereochemistry for chiral recognition studies
Ac
N-acetyl-protected amine enables selective coupling without side reactions
P
High-purity single enantiomer building block for peptide mimetics

Why Defined Chirality and N-Acetylation Matter


Generic substitution with related 6-methoxytryptophan analogs is scientifically invalid due to two key, non-interchangeable structural features. First, the compound's defined (R)-stereochemistry at the alpha-carbon directly impacts its potential interaction with chiral biological targets, making it distinct from its (S)-enantiomer or racemic mixtures [1]. Second, the N-acetyl moiety provides a specific protecting group and alters the physicochemical properties, including lipophilicity and hydrogen-bonding capacity, compared to the free amine found in 6-methoxy-D-tryptophan (CAS 399030-99-0) . These modifications dictate its reactivity in peptide coupling and its behavior in biological assays, meaning a different derivative cannot be assumed to perform identically in a given experimental context.

This product (R)-enantiomer, N-acetyl
Potential substitute (S)-enantiomer or racemic 6-methoxytryptophan
This product N-acetyl protected amine
Potential substitute 6-methoxy-D-tryptophan (free amine)
This product LogP 0.84, 2 H-bond donors
Potential substitute More polar unprotected analog, different permeability profile

Key Evidence for Product Selection


Lipophilicity and Hydrogen Bonding Profile

This compound exhibits a distinct physicochemical profile that differentiates it from its unprotected analog, 6-methoxy-D-tryptophan. The target compound has a calculated LogP of 0.84, indicating increased lipophilicity compared to the -0.9 XLogP3 value for 6-methoxy-D-tryptophan [1]. The N-acetyl group also changes the hydrogen bond donor count from 3 to 2, a critical parameter for predicting membrane permeability and target engagement.

Lipophilicity
Class-level inference
LogP 0.84 (target) vs. -0.9 (unprotected analog) Δ +1.74
Supports cell uptake and assay design context
In silico prediction; vendor and PubChem data
Physicochemical Properties Drug Discovery ADME Prediction

Synthetic Utility of N-Acetyl Protection

The presence of an N-acetyl group on the target compound provides a distinct advantage in synthetic workflows over the unprotected amino acid 6-methoxy-D-tryptophan [1]. This protection prevents unwanted side reactions at the amino group during amide bond formation or other transformations. While direct comparative kinetic data are not available, it is a well-established principle that N-acetylated amino acids are essential for selective peptide coupling .

N-Acetyl Protection
Class-level inference
Protected amine; no free amine side reactivity
Enables selective peptide coupling workflows
Qualitative synthetic advantage; class-level principle
Peptide Synthesis Medicinal Chemistry Building Blocks

Chiral Purity as an (R)-Enantiomer Standard

The compound is supplied as a single, defined (R)-enantiomer with a chemical purity of ≥97% . This is a critical differentiator from racemic mixtures or the (S)-enantiomer (e.g., CAS 1195201-28-5 for Nα-acetyl-6-methoxy-L-tryptophan) . The specific optical rotation and chiral purity ensure reproducible results in stereospecific assays and can serve as a benchmark for analytical method development, such as chiral HPLC separation of tryptophan derivatives.

Chiral Purity
Class-level inference
(R)-enantiomer, ≥97% purity
Supports stereospecific assay reproducibility
Vendor specification; single enantiomer
Chiral Chromatography Enantioselective Synthesis Analytical Standard

Targeted Application Scenarios


Chiral Building Block for Medicinal Chemistry

This compound is ideally suited as a protected, chiral building block for the synthesis of peptidomimetics or other complex molecules. Its (R)-stereochemistry and N-acetyl protection allow for its direct incorporation into target structures without the need for additional protection/deprotection steps, as established in Section 3 . Researchers investigating indole-containing bioactive molecules can use this scaffold to introduce a defined 6-methoxytryptophan residue with controlled stereochemistry.

Analytical Standard for Chiral Separation

The compound's high chiral purity (≥97%) and defined (R)-enantiomer status make it a valuable analytical standard . It can be used to develop and validate chiral HPLC or capillary electrophoresis methods for the separation of tryptophan and its derivatives, which is a common need in pharmaceutical analysis and metabolomics research [1].

Probe for Lipophilicity and Membrane Permeability

Given its distinct LogP (0.84) compared to more polar analogs , this compound can serve as a tool molecule in ADME studies. Researchers can use it as a model compound to investigate the relationship between N-acetylation, lipophilicity, and passive membrane diffusion or cellular uptake in in vitro assays, as inferred from its physicochemical profile in Section 3.

Application
Selection Property
Validation Focus
Chiral building block for peptidomimetics
N-acetyl protection and (R)-stereochemistry
Enantiomeric integrity in coupling reactions
Analytical standard for chiral HPLC
Defined (R)-enantiomer, high purity
Method development for tryptophan enantiomers
Probe for lipophilicity effects
Higher LogP than polar analogs
Cellular uptake and ADME assay context

Technical Documentation Hub

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